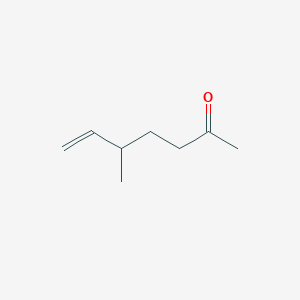

Hept-6-en-2-one, 5-methyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hept-6-en-2-one, 5-methyl, also known as this compound, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H14O

- Molecular Weight : 126.1962 g/mol

- IUPAC Name : 6-methylhept-5-en-2-one

- CAS Number : 110-93-0

Sulcatone is characterized by a carbonyl group bonded to two carbon atoms and exhibits keto-enol tautomerization. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Synthesis of Flavoring Agents and Fragrances

Sulcatone is utilized as an intermediate in the production of various odorants and flavoring agents. Its pleasant citrus-like aroma makes it suitable for use in perfumery and food flavoring industries. Research has shown that sulcatone can be synthesized through several methods, including the isomerization of related compounds under specific conditions .

Sulcatone has been identified as a natural compound found in several plants and fruits. It plays a role in the olfactory signaling of insects, particularly as an attractant pheromone for mosquitoes like Aedes aegypti. Studies indicate that sulcatone is secreted by humans and can influence insect behavior, making it significant in pest control research .

Surfactant and Emulsifier

In industrial applications, sulcatone serves as a surfactant and emulsifier due to its amphiphilic properties. It can stabilize emulsions in various formulations, including cosmetics and personal care products. Its effectiveness as a surfactant is attributed to its hydrophobic tail and polar head structure .

Agricultural Use

Sulcatone's role as an insect attractant positions it as a potential component in eco-friendly pest management strategies. By leveraging its natural attractant properties, researchers are exploring its use in traps or lures to control mosquito populations without harmful chemicals .

Food Industry

As a flavoring agent, sulcatone contributes to the sensory profile of food products. Its incorporation into food formulations enhances taste and aroma, making it valuable for food manufacturers seeking natural flavoring alternatives .

Case Study 1: Synthesis of Sulcatone

A patent describes an efficient method for synthesizing sulcatone through the thermal rearrangement of precursors under acidic conditions. This process yields high purity sulcatone suitable for industrial applications with minimal by-products .

Case Study 2: Biological Role in Insect Behavior

Research published in entomological journals highlights sulcatone's efficacy as an attractant for Aedes aegypti. The study demonstrated that mosquitoes are significantly drawn to sulcatone-laced traps compared to controls, suggesting its potential utility in vector control strategies .

Propriétés

Numéro CAS |

114980-57-3 |

|---|---|

Formule moléculaire |

C8H14O |

Poids moléculaire |

126.2 g/mol |

Nom IUPAC |

5-methylhept-6-en-2-one |

InChI |

InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h4,7H,1,5-6H2,2-3H3 |

Clé InChI |

PGDGAJMRMWVTTA-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)C)C=C |

SMILES canonique |

CC(CCC(=O)C)C=C |

Synonymes |

6-Hepten-2-one, 5-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.